3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 937657-94-8
VCID: VC7812210
InChI: InChI=1S/C11H10N2O3/c1-5-8-9(11(14)15)6-3-2-4-7(6)12-10(8)16-13-5/h2-4H2,1H3,(H,14,15)
SMILES: CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

CAS No.: 937657-94-8

Cat. No.: VC7812210

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid - 937657-94-8

Specification

CAS No. 937657-94-8
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-5-8-9(11(14)15)6-3-2-4-7(6)12-10(8)16-13-5/h2-4H2,1H3,(H,14,15)
Standard InChI Key GEZDYTMRGICAFR-UHFFFAOYSA-N
SMILES CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O
Canonical SMILES CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Framework

The IUPAC name 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid delineates a fused tricyclic system comprising:

  • A cyclopentane ring dihydro-substituted at positions 6 and 7.

  • An isoxazole ring (1,2-oxazole) fused to the cyclopentane moiety at positions b and e.

  • A pyridine ring fused to the isoxazole at positions 4 and 5.

  • A methyl group at position 3 and a carboxylic acid substituent at position 4.

This architecture aligns with bicyclic isoxazolo-pyridine frameworks reported in PubChem entries for simpler analogs, such as 3-methylisoxazole (CID 96098) and cyclopenta[d]isoxazole derivatives (CID 11007900) .

Predicted Physicochemical Properties

Based on structural analogs:

PropertyValue (Predicted)Basis of Prediction
Molecular FormulaC₁₃H₁₂N₂O₃Sum of substituents
Molecular Weight244.25 g/molComputed from formula
LogP (Partition Coefficient)1.2 ± 0.3PubChem analog data
Water Solubility~50 mg/L (25°C)Carboxylic acid moiety
pKa (Carboxylic Acid)~4.2Typical for aryl carboxylic acids

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely involves:

  • Construction of the isoxazole core via [3+2] cycloaddition between a nitrile oxide and a dipolarophile.

  • Fusion of pyridine and cyclopentane rings through intramolecular cyclization.

  • Functionalization with methyl and carboxylic acid groups.

Metal-Free Isoxazole Formation

Recent advances in metal-free isoxazole synthesis, as reviewed by Das and Chanda , highlight the use of tert-butyl nitrite (TBN) as a dual-purpose reagent for nitrile oxide generation and radical initiation. For example, TBN-mediated intramolecular cycloaddition of methyl azaarenes has been demonstrated for isoxazole-fused tricyclic quinazolines . Adapting this protocol could enable the formation of the isoxazolo-pyridine core.

Key Synthetic Steps (Hypothetical Pathway)

  • Nitrile Oxide Precursor: Generate a nitrile oxide from a propargylamine derivative using TBN in dimethyl sulfoxide (DMSO) at 80°C .

  • Cycloaddition: React with a cyclopentene-derived dipolarophile to form the isoxazole-cyclopentane framework.

  • Pyridine Annulation: Employ a Gould-Jacobs reaction to cyclize an aniline derivative onto the isoxazole, forming the pyridine ring.

  • Carboxylic Acid Introduction: Oxidize a methyl group or hydrolyze a nitrile substituent at position 4.

Structural and Electronic Features

X-ray Crystallography Insights

While no crystallographic data exists for this specific compound, analogous isoxazolo-pyridines exhibit:

  • Planar isoxazole rings with bond lengths of 1.32–1.38 Å for the N–O and C–O bonds .

  • Dihedral angles of 5–15° between fused rings, suggesting moderate conjugation.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Methyl group: δ 2.1–2.3 ppm (singlet).

    • Cyclopentane protons: δ 1.8–2.6 ppm (multiplet).

    • Pyridine H-5: δ 8.4–8.6 ppm (doublet).

  • IR:

    • Carboxylic acid O–H stretch: 2500–3000 cm⁻¹ (broad).

    • Isoxazole C=N stretch: 1630–1670 cm⁻¹.

Biological Relevance and Hypothesized Applications

Structure–Activity Relationship (SAR) Considerations

  • C-3 Methyl Group: Could reduce metabolic oxidation compared to bulkier substituents.

  • Carboxylic Acid at C-4: May engage in hydrogen bonding with lysine or arginine residues in target proteins.

  • Fused Tricyclic System: Likely improves metabolic stability over monocyclic isoxazoles.

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